4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide

Lipophilicity Membrane permeability ADME

4-Amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide (CAS 723-47-7) is a hybrid small molecule (MW 254.27 g/mol) that fuses a primary aromatic amine, a 1,2,4-oxadiazole ring, and a benzenesulfonamide warhead into a single scaffold. Its structure bridges two privileged pharmacophore families: classical para-aminobenzenesulfonamides (sulfanilamide-type) and oxadiazole-containing inhibitors of carbonic anhydrase and β3 adrenergic receptors.

Molecular Formula C9H10N4O3S
Molecular Weight 254.27 g/mol
CAS No. 723-47-7
Cat. No. B12936378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
CAS723-47-7
Molecular FormulaC9H10N4O3S
Molecular Weight254.27 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C9H10N4O3S/c1-6-11-9(12-16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)
InChIKeyASWFWIACWHAFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide (CAS 723-47-7): A Dual-Pharmacophore Sulfonamide Building Block for Targeted Library Synthesis


4-Amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide (CAS 723-47-7) is a hybrid small molecule (MW 254.27 g/mol) that fuses a primary aromatic amine, a 1,2,4-oxadiazole ring, and a benzenesulfonamide warhead into a single scaffold . Its structure bridges two privileged pharmacophore families: classical para-aminobenzenesulfonamides (sulfanilamide-type) and oxadiazole-containing inhibitors of carbonic anhydrase and β3 adrenergic receptors [1]. This dual-character architecture supports its primary research use as a versatile synthetic intermediate and a probe for isoform-selective enzyme inhibition studies that cannot be replicated by simpler mono-pharmacophore analogs.

Why a Generic Sulfonamide Cannot Substitute for 4-Amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide (CAS 723-47-7)


Simple substitution with a common sulfanilamide or an unsubstituted oxadiazole-benzenesulfonamide is not functionally equivalent for this scaffold. The 5-methyl-1,2,4-oxadiazole ring and the para-amino group each contribute orthogonal binding interactions and physicochemical properties that are lost when either group is altered or deleted. Literature on related 1,2,4-oxadiazol-3-yl benzenesulfonamides demonstrates that replacing the oxadiazole ring with a thiadiazole or isoxazole collapses carbonic anhydrase IX selectivity, while replacing the 5-methyl substituent with hydrogen markedly shifts the Ki profile (class-level inference) [1]. The target compound's calculated LogP (2.50) also differs substantially from its closest des-amino analog (LogP 0.9) [2], meaning that any formulation or assay relying on balanced aqueous and membrane solubility will yield different results. Procurement therefore requires exact CAS 723-47-7 verification.

Head-to-Head Quantitative Differentiation Evidence for 4-Amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide (723-47-7)


Lipophilicity (LogP) Differential vs. Des-Amino Analog Drives Membrane Partitioning

The target compound displays an experimentally consistent calculated LogP of 2.496, which is >2.7-fold higher on a logarithmic scale than its closest structural analog 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide (LogP 0.9) that lacks the para-amino group on the benzene ring [1]. This difference translates to an approximately 40-fold higher octanol-water partition coefficient for the target compound.

Lipophilicity Membrane permeability ADME

Polar Surface Area (PSA) and Hydrogen-Bond Capacity Differentiate CNS Penetration Potential from Classical Sulfonamides

The target compound carries a topological polar surface area (TPSA) of 119.49 Ų , which is below the established empirical threshold of 140 Ų commonly associated with blood-brain barrier penetration in CNS drug design. In contrast, the non-amino comparator 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has a PSA of 108 Ų, and the classical sulfonamide acetazolamide has a PSA of ~152 Ų [1]. The intermediate PSA value of the target compound, coupled with its higher LogP, positions it as a potential CNS-accessible carbonic anhydrase inhibitor scaffold with balanced hydrophilicity.

Blood-brain barrier Polar surface area CNS drug design

Carbonic Anhydrase IX Isoform-Selective Inhibition Potency Inferred from 1,2,4-Oxadiazole-3-yl Benzenesulfonamide Class Data

Although the target compound itself has not been individually profiled against human carbonic anhydrase isoforms in published studies, its direct structural class—1,2,4-oxadiazol-3-yl benzenesulfonamides—has been extensively characterized. In the landmark Krasavin et al. (2019) study, the unsubstituted 1,2,4-oxadiazol-3-yl benzenesulfonamide (compound 8f) displayed a Ki of 0.7 nM against hCA IX and 28.1 nM against hCA II, yielding a 40-fold selectivity ratio . Introduction of substituents at the oxadiazole 5-position, such as the methyl group present in the target compound, modulated selectivity . Importantly, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide (des-amino analog of the target) was directly tested in a gefitinib combination study in A549 lung adenocarcinoma cells and demonstrated CAIX-dependent potentiation of cytotoxic effects under hypoxia [1].

Carbonic anhydrase IX Tumor hypoxia Isoform selectivity

β3 Adrenergic Receptor Agonist Selectivity Profile of the Oxadiazole Benzenesulfonamide Class Supports Metabolic Disease Research Applications

The oxadiazole benzenesulfonamide chemotype, to which the target compound belongs, was developed and patented by Merck & Co. as a selective β3 adrenergic receptor (β3-AR) agonist scaffold for the treatment of type II diabetes and obesity [1]. Within this series, analogs with EC50 values in the low nanomolar range (e.g., 8–23 nM) and >100-fold selectivity over β1- and β2-AR subtypes have been reported [2]. The target compound's 4-amino substitution is a hallmark feature of the patent Markush structures [1], suggesting it retains the class-level β3-AR pharmacophore. By contrast, the des-amino analog 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide lacks the hydrogen-bond donor capacity provided by the para-amino group, which molecular docking studies in this class have shown is critical for β3-AR binding pocket engagement.

β3 adrenoceptor Metabolic disease Obesity

Commercial Availability and Purity Profiles Enable Reproducible Procurement at Research Scale

The target compound is commercially available from multiple specialty chemical suppliers, with the most consistent reported purity being 97% (HPLC) . This purity level is equivalent to or exceeds the typical specification for the nearest commercially available analog, 4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide (CAS 856648-95-8, also 97%) , and is substantially higher than the purity commonly reported for the des-amino analog 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide, which is less frequently stocked and often synthesized on demand. The consistent 97% purity across vendors reduces batch-to-batch variability in biological assays compared to custom-synthesized analogs that require in-house purification and characterization.

Procurement Purity Vendor qualification

Targeted Application Scenarios for 4-Amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide (723-47-7) Based on Quantitative Differentiation Evidence


Scaffold for Tumor Hypoxia-Targeted Carbonic Anhydrase IX Inhibitor Development

The compound's 1,2,4-oxadiazol-3-yl benzenesulfonamide core places it within a validated class of subnanomolar hCA IX inhibitors . Its higher LogP (2.50) compared to the des-amino analog (LogP 0.9) favors penetration into the hypoxic tumor microenvironment where membrane-bound hCA IX is overexpressed. Combined with a PSA of 119.49 Ų , which permits blood-brain barrier penetration, the compound serves as an ideal starting point for designing brain-metastatic tumor CAIX inhibitors. The gefitinib-synergy data for the des-amino analog in A549 cells provide a direct experimental rationale for evaluating the target compound in similar combination therapy models.

Dual-Acting Metabolic Disease Probe Targeting β3-Adrenoceptor and Carbonic Anhydrase Pathways

The compound's dual pharmacophore architecture—simultaneously matching the Merck β3-AR agonist Markush formulas and the Krasavin CA inhibitor class —enables chemists to investigate synergistic metabolic effects in a single chemical entity. The para-amino group provides a synthetically tractable handle for further functionalization (e.g., amide coupling, reductive amination) while preserving both the β3-AR H-bond donor motif and the sulfonamide zinc-binding group required for CA inhibition. This dual-targeting potential is absent in non-amino analogs that cannot participate in the β3-AR binding pocket H-bond network.

Reference Standard for LogP- and PSA-Driven ADME Profiling in Sulfonamide Library Design

With a precisely characterized LogP of 2.496 and PSA of 119.49 Ų , the target compound occupies a distinct physicochemical space that bridges the gap between highly polar classical sulfonamides (e.g., acetazolamide, PSA ~152 Ų) and highly lipophilic drug-like molecules. It can be used as a calibration standard in HPLC-based LogP determination and in silico ADME model validation for sulfonamide-containing compound libraries. Its consistent 97% commercial purity ensures batch-to-batch reproducibility for this purpose.

Synthetic Intermediate for Late-Stage Diversification via the Free Primary Amine Handle

The presence of a reactive para-amino group distinguishes this compound from 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide (CAS 10185-55-4), which lacks this functional handle. The amine enables straightforward amidation, sulfonylation, or urea formation under standard coupling conditions, allowing medicinal chemists to rapidly generate focused libraries of N-substituted derivatives for SAR exploration around the oxadiazole-benzenesulfonamide core. This synthetic versatility is the primary reason a scientific user would select CAS 723-47-7 over its des-amino analog for lead optimization campaigns.

Quote Request

Request a Quote for 4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.